Stereochemical Purity Defines Biological Interaction Potential vs. Opposite Enantiomer
The (R)-enantiomer of this compound possesses a specific optical rotation of [α]D25 = 11 ± 2º (C=1 in EtOH), while the (S)-enantiomer (CAS 219297-11-7) has an equal but opposite rotation . This precise stereochemical definition is critical as it directly impacts how the molecule interacts with chiral environments in biological systems, such as the binding pockets of enzymes or receptors [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | [α]D25 = +11 ± 2º (C=1 in EtOH) for the (R)-enantiomer (CAS 219297-10-6) |
| Comparator Or Baseline | [α]D25 = -11 ± 2º (C=1 in EtOH) for the (S)-enantiomer (CAS 219297-11-7) |
| Quantified Difference | Equal and opposite optical rotation, confirming enantiopurity |
| Conditions | Optical rotation measured at 25°C at the sodium D-line in ethanol solution |
Why This Matters
Procuring the correct enantiomer with defined optical rotation is non-negotiable for ensuring the intended 3D conformation and biological activity of a synthesized peptide or peptidomimetic.
- [1] NBInno. The Naphthyl Advantage: Incorporating Unique Structures into Drug Discovery. 2025. View Source
